Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitution reactions, and specific conditions tailored to yield the desired compound. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing it crystallizes in the monoclinic space group P 21/c with specific unit cell parameters (Mamat et al., 2012). These studies provide valuable information on the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, to produce compounds with potential biological activities. The chemical reactions often aim at introducing functional groups that can interact with biological targets or improve the compound's physicochemical properties.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the synthesis and properties of a piperazine derivative were studied, highlighting its preparation method and molecular structure analysis by X-ray diffraction (Sayapin et al., 2016).
Scientific Research Applications
-
Chemical Synthesis
- “Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate” is a useful research chemical for the synthesis of biologically active compounds .
- It’s often used as a building block in the synthesis of various pharmaceuticals .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other reagents under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
- The results or outcomes obtained would also depend on the specific synthesis pathway. In general, the goal would be to produce a biologically active compound with high yield and purity .
-
Linker in Drug Discovery
- This compound is also referred to as a Nitrogen Heterocycle Based Linker (NHBL). It’s a bifunctional amine-amine linker .
- In drug discovery, linkers like this are used to connect two different entities together. This could be two different drug molecules, or a drug molecule and a targeting moiety .
- The methods of application would involve incorporating the linker into the design of the drug molecule, and then synthesizing the drug-linker conjugate using appropriate chemical reactions .
- The results or outcomes would be the production of a drug-linker conjugate that can be tested for its biological activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTWBKZNNEKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363882 | |
Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
CAS RN |
192130-34-0 | |
Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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